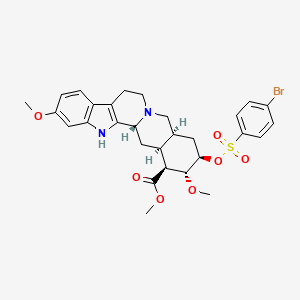
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4: is a deuterated analogue of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline. This compound is known for its neurotoxic properties, particularly affecting dopaminergic and serotonergic systems. It is used in various scientific research applications due to its unique properties and interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 typically involves the deuteration of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterated compound, which is crucial for its application in research.
Análisis De Reacciones Químicas
Types of Reactions: rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in studies of neurotoxicity and neurodegenerative diseases.
Medicine: Investigated for its potential role in the development of therapeutic agents.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 involves its interaction with dopaminergic and serotonergic systems. It acts as a neurotoxin by inhibiting mitochondrial complex I, leading to the disruption of cellular energy production and induction of oxidative stress. This results in neuronal damage and apoptosis, which are key features in the study of neurodegenerative diseases such as Parkinson’s disease .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP): Another neurotoxin that inhibits mitochondrial complex I and is used in Parkinson’s disease research.
1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline: The non-deuterated analogue of the compound , with similar neurotoxic properties.
Uniqueness: rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 is unique due to its deuterated nature, which provides distinct advantages in research applications. Deuteration can enhance the stability of the compound and alter its metabolic pathways, making it a valuable tool in various scientific studies.
Propiedades
Número CAS |
1794886-07-9 |
|---|---|
Fórmula molecular |
C12H11Cl3N2 |
Peso molecular |
293.608 |
Nombre IUPAC |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
Clave InChI |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Sinónimos |
2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole-d4; TaClo-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)


![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)


